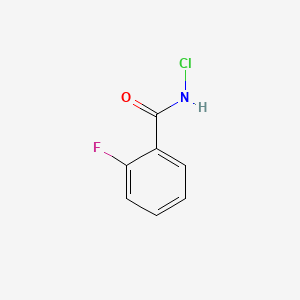

Benzamide, N-chloro-2-fluoro-

Description

Contextualization of N-Haloamides in Contemporary Chemical Research

N-haloamides, a class of N-halo compounds, are recognized as highly versatile and important reagents in modern organic synthesis. ijiset.comresearchgate.net These compounds feature a halogen atom bonded to the nitrogen of an amide group, creating a polarized N-X bond where the halogen carries a partial positive charge. researchgate.net This "positive halogen" character makes N-haloamides effective sources of halonium cations, halogen radicals, and other reactive species, depending on the reaction conditions. ijiset.com

Their utility spans a wide range of chemical transformations. N-haloamides are frequently employed as:

Halogenating Agents: They are used for the halogenation of various organic compounds, including aromatic and heterocyclic systems. researchgate.net

Oxidizing Agents: These reagents are capable of oxidizing a wide variety of organic functional groups. ijiset.comresearchgate.net The N-X bond's liability contributes to their effectiveness as oxidants for numerous substrates in both acidic and alkaline media. ijiset.comresearchgate.net

Reagents for Bond Formation: They facilitate the formation of crucial carbon-halogen (C-X), carbon-oxygen (C-O), and carbon-oxygen double (C=O) bonds. ijiset.com

Protecting Group Chemistry: N-haloamides also find application in the protection and deprotection of different functional groups. researchgate.net

The continuous development of new N-halo reagents and the discovery of new applications for existing ones underscore their significance in fine organic synthesis. ijiset.comresearchgate.net Recent research has even explored the synthesis and stereodynamics of atropisomeric N-chloroamides, opening new frontiers in asymmetric halogenation processes. rsc.org

Table 1: General Reactivity and Applications of N-Haloamides

| Reaction Type | Role of N-Haloamide | Typical Substrates | Reference |

|---|---|---|---|

| Halogenation | Source of electrophilic halogen (X⁺) | Aromatic compounds, alkenes | researchgate.net |

| Oxidation | Oxidant | Alcohols, aldehydes, various organic molecules | ijiset.comresearchgate.net |

| Cycloaddition | Precursor to reactive intermediates | Alkenes, alkynes | cdnsciencepub.comresearchgate.net |

| Functional Group Transformation | Reagent for bond formation/cleavage | Alcohols, amines, thiols | researchgate.net |

Significance of Fluorinated Benzamide (B126) Scaffolds in Synthetic Chemistry

The benzamide scaffold is a privileged structure in chemistry, and its significance is considerably amplified when fluorinated. mdpi.com The introduction of fluorine atoms into the benzamide framework can profoundly influence the molecule's physicochemical and biological properties. acs.org Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, lipophilicity, and bioactivity. mdpi.comacs.orgontosight.ai

The importance of fluorinated benzamide scaffolds is particularly evident in:

Pharmaceuticals: Many fluorinated benzamides have been investigated as lead compounds for drug discovery. ontosight.ai For example, they are used to develop antibacterial agents that inhibit the FtsZ protein, where fluorination significantly boosts activity through enhanced hydrophobic interactions. mdpi.com In other contexts, fluorination has been shown to improve the binding affinity of benzamide derivatives to biological targets like Cereblon (CRBN) and histone deacetylases (HDACs). acs.orguni-greifswald.de

Agrochemicals: These scaffolds are explored for the development of new pesticides and herbicides due to their ability to interact with and inhibit specific biological pathways in target organisms. ontosight.ai

Materials Science: The unique electronic and physical properties conferred by fluorine make these compounds candidates for inclusion in advanced materials. ontosight.ai

Conformational studies have revealed that fluorine substitution can also impose structural constraints, making it easier for the molecule to adopt a bioactive conformation, thereby increasing its potency compared to non-fluorinated analogues. mdpi.com

Table 2: Key Attributes of Fluorinated Benzamide Scaffolds in Chemical Research

| Attribute | Impact of Fluorination | Field of Application | Reference |

|---|---|---|---|

| Biological Activity | Enhanced binding affinity and potency | Medicinal Chemistry | mdpi.comacs.org |

| Metabolic Stability | Increased resistance to metabolic degradation | Drug Discovery | mdpi.com |

| Lipophilicity | Modified solubility and membrane permeability | Pharmaceuticals, Agrochemicals | acs.orgontosight.ai |

| Conformation | Induces favorable non-planar conformations | Drug Design | mdpi.com |

Overview of Research Trajectories for N-chloro-2-fluorobenzamide

While systematic investigations focusing exclusively on Benzamide, N-chloro-2-fluoro- are not extensively documented in public literature, research trajectories can be inferred from studies on closely related analogues and its parent chemical classes. The research interest in this compound stems from the combination of the reactive N-chloroamide functionality with the pharmaceutically relevant 2-fluorobenzamide (B1203369) scaffold.

Likely research directions include:

Synthetic Methodology and Stability: A primary research goal would be the development of efficient and reliable methods for the synthesis of N-chloro-2-fluorobenzamide, likely via electrophilic chlorination of the parent 2-fluorobenzamide. Studies would also assess its chemical and configurational stability, which is a crucial factor for its use as a reagent. rsc.org

Reactivity and Mechanistic Studies: Investigations would explore its utility as a halogenating and oxidizing agent for a variety of organic substrates. This involves studying reaction kinetics and mechanisms to understand the behavior of the reactive intermediates generated from the N-Cl bond. ijiset.comcdnsciencepub.com

Applications in Cycloaddition Reactions: Drawing from research on N-fluorobenzamides, a potential trajectory involves using N-chloro-2-fluorobenzamide in formal [4+2] cycloaddition reactions to synthesize complex heterocyclic structures, which may possess interesting photophysical properties. researchgate.net

Development of Biologically Active Molecules: The 2-fluorobenzamide core suggests a strong potential for applications in medicinal chemistry. Research would likely focus on using it as a key intermediate or building block for creating more complex molecules with potential therapeutic properties, leveraging the known bioactivity of fluorinated benzamides. mdpi.comsmolecule.com

Exploration of Atropisomerism: Inspired by recent findings, a novel research avenue would be to investigate whether N-chloro-2-fluorobenzamide can exhibit axial chirality (atropisomerism), which could lead to its use in asymmetric synthesis. rsc.org

Scope and Research Objectives of Systematic Investigations Pertaining to the Compound

A systematic investigation of Benzamide, N-chloro-2-fluoro- would be multi-faceted, aiming to fully characterize its chemical nature and unlock its synthetic potential. The primary objectives would encompass:

Synthesis and Characterization:

To establish an optimized, high-yield synthetic protocol for the title compound.

To perform comprehensive structural characterization using spectroscopic techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. mdpi.com

To determine its key physicochemical properties, as outlined in Table 3.

Reactivity Profiling:

To evaluate its efficacy as a chlorinating agent for a standard set of aromatic and aliphatic substrates.

To map its oxidative potential against various functional groups.

To study the mechanism of key transformations, identifying whether they proceed via radical or ionic pathways. libretexts.org

Synthetic Applications:

To utilize the compound as a key building block in the synthesis of novel heterocyclic systems and potential pharmaceutical or agrochemical agents. ontosight.aismolecule.com

To investigate its role in multicomponent or domino reactions to build molecular complexity efficiently. researchgate.net

Stereochemical Analysis:

To computationally and experimentally probe the potential for stable atropisomers, including determining the rotational barriers and racemization kinetics. rsc.org

Table 3: Physicochemical Properties of Benzamide, N-chloro-2-fluoro-

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClFNO |

| Molecular Weight | 173.57 g/mol |

| IUPAC Name | 2-chloro-N-fluorobenzamide |

| Physical Description | Solid (predicted) |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 174697267 for an isomeric structure, presented here for illustrative purposes. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

446-23-1 |

|---|---|

Molecular Formula |

C7H5ClFNO |

Molecular Weight |

173.57 g/mol |

IUPAC Name |

N-chloro-2-fluorobenzamide |

InChI |

InChI=1S/C7H5ClFNO/c8-10-7(11)5-3-1-2-4-6(5)9/h1-4H,(H,10,11) |

InChI Key |

WGEMSVFIUADXDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCl)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N Chloro 2 Fluorobenzamide

Reactions Involving the N-Chlorine Bond

The N-chlorine (N-Cl) bond in N-chloro-2-fluorobenzamide is the primary site of its chemical reactivity. The polarization of this bond, influenced by the electron-withdrawing benzoyl and fluoro groups, allows it to participate in a variety of reactions, including electrophilic, and radical processes.

Electrophilic Reactivity of the N-Cl Bond

The N-Cl bond is polarized towards the chlorine atom, rendering it electrophilic. This allows N-chloro-2-fluorobenzamide to act as a source of "Cl+", enabling it to react with various nucleophiles.

N-chloro-2-fluorobenzamide can serve as a chlorinating agent for C-H bonds, particularly in the presence of a catalyst. The electrophilic chlorine atom can be transferred to a carbon atom, leading to the formation of a new C-Cl bond. The site selectivity of these reactions is influenced by both steric and electronic factors of the substrate. Generally, more electron-rich and sterically accessible C-H bonds are favored for chlorination.

For instance, the chlorination of alkanes using N-chloroamides can exhibit notable regioselectivity. The reaction often proceeds via a radical chain mechanism, but the initial electrophilic character of the N-Cl bond is crucial for initiating the process. The selectivity can be tuned by the choice of reaction conditions, such as the presence of catalysts or additives that can modulate the reactivity of the chlorinating species.

Table 1: Examples of C-H Chlorination using N-Chloroamides

| Substrate | N-Chloroamide | Product(s) | Selectivity | Reference |

| Cyclohexane | N-chloro-N-tert-butylamide | Chlorocyclohexane | - | nih.gov |

| n-Hexane | N-chloro-N-tert-butylamide | 2-Chlorohexane, 3-Chlorohexane | 65.5% 2-chlorohexane | nih.gov |

| Adamantane | N-chloro-N-tert-butylamide | 1-Chloroadamantane, 2-Chloroadamantane | - | nih.gov |

| Sclareolide | N-chloro-N-tert-butylamide | Chlorinated sclareolide derivatives | High site-selectivity | nih.gov |

The electrophilic nature of the chlorine atom in N-chloro-2-fluorobenzamide enables it to act as an oxidant in various transformations of organic substrates. This reactivity is harnessed in reactions such as the oxidation of alcohols to aldehydes or ketones, and sulfides to sulfoxides. The general mechanism involves the initial attack of the substrate's nucleophilic center (e.g., the oxygen of an alcohol or the sulfur of a sulfide) on the electrophilic chlorine atom. This is followed by elimination steps to yield the oxidized product and 2-fluorobenzamide (B1203369).

The efficiency and selectivity of these oxidations can be influenced by the reaction conditions, including the solvent and the presence of catalysts. For example, the oxidation of primary alcohols can selectively yield aldehydes under carefully controlled conditions, minimizing over-oxidation to carboxylic acids.

Table 2: Oxidative Transformations using N-Chloroamides

| Substrate | N-Chloroamide | Product | Conditions |

| Primary Alcohol | N-chloro-2-fluorobenzamide | Aldehyde | Mild, controlled |

| Secondary Alcohol | N-chloro-2-fluorobenzamide | Ketone | Standard |

| Sulfide | N-chloro-2-fluorobenzamide | Sulfoxide | Standard |

| Aromatic Aldehyde | N-chloro-2-fluorobenzamide | Benzamide (B126) | In the presence of an ammonia source |

N-chloro-2-fluorobenzamide can undergo rearrangement reactions akin to the Hofmann-Löffler-Freytag reaction. This reaction typically involves the intramolecular transfer of a chlorine atom from the nitrogen to a carbon atom within the same molecule, leading to the formation of a C-Cl bond at an unactivated position. The reaction is usually initiated by heat or light and proceeds through a radical mechanism.

The process begins with the homolytic cleavage of the N-Cl bond to generate an amidyl radical. This radical then abstracts a hydrogen atom from a remote carbon, typically at the δ-position, via an intramolecular 1,5-hydrogen atom transfer (HAT). This generates a carbon-centered radical, which then abstracts a chlorine atom from another molecule of the N-chloroamide, propagating the radical chain and forming a δ-chloroamide. Subsequent treatment with a base can induce cyclization to form a pyrrolidine ring. The use of N-chloroamines in this reaction often provides good yields of the corresponding pyrrolidines. wordpress.com

Radical-Mediated Processes and Pathways

Beyond its electrophilic reactivity, the N-Cl bond in N-chloro-2-fluorobenzamide can undergo homolytic cleavage to generate radical species. This mode of reactivity is central to several important synthetic transformations.

Homolytic cleavage of the N-Cl bond in N-chloro-2-fluorobenzamide, typically induced by heat or light, produces a highly reactive nitrogen-centered radical known as an amidyl radical. These radicals are key intermediates in various reactions, including C-H functionalization and addition to unsaturated systems.

The generation of the amidyl radical can be facilitated by radical initiators or photolysis. Once formed, this electrophilic radical can participate in a variety of transformations. A common pathway is the intramolecular hydrogen atom abstraction, as seen in the Hofmann-Löffler-Freytag reaction.

Amidyl radicals can also be "trapped" by intermolecular reactions. For example, they can add to alkenes and alkynes to form new C-N bonds and a carbon-centered radical, which can then be further functionalized. They can also be trapped by radical scavengers or participate in atom transfer reactions. The specific outcome of the reaction depends on the substrate, the reaction conditions, and the presence of other reactive species. The steric and electronic properties of the amidyl radical, influenced by the 2-fluoro substituent on the benzamide ring, play a significant role in determining its reactivity and selectivity in these processes. nih.gov

Table 3: Generation and Trapping of Amidyl Radicals

| Precursor | Method of Generation | Trapping Agent | Product Type |

| N-chloro-2-fluorobenzamide | Photolysis/Thermolysis | Alkene | β-Aminoalkyl radical adduct |

| N-chloro-2-fluorobenzamide | Photolysis/Thermolysis | Alkyne | β-Aminovinyl radical adduct |

| N-chloro-2-fluorobenzamide | Radical Initiator | Radical Scavenger (e.g., TEMPO) | Trapped amidyl radical adduct |

| N-chloro-2-fluorobenzamide | Photolysis/Thermolysis | C-H bond (intramolecular) | Carbon-centered radical (leading to cyclization) |

Intramolecular and Intermolecular Radical Cyclizations

The N-Cl bond in N-chloro-2-fluorobenzamide is susceptible to homolytic cleavage upon initiation by heat or light, generating a nitrogen-centered radical. This reactive intermediate can participate in both intramolecular and intermolecular cyclization reactions, providing pathways to complex heterocyclic structures.

While specific examples of radical cyclizations involving N-chloro-2-fluorobenzamide are not extensively documented, the reactivity can be inferred from studies on related N-chlorobenzamides. For instance, cobalt(III)-catalyzed redox-neutral [4+2] annulation reactions of N-chlorobenzamides with substituted alkenes and 1,3-dienes have been reported to produce 3,4-dihydroisoquinolinone derivatives in good yields. acs.orgacs.org These intermolecular reactions proceed through a C-H activation mechanism, where the N-Cl bond acts as an internal oxidant. rsc.org A plausible reaction of N-chloro-2-fluorobenzamide with a generic alkene is depicted below:

Table 1: Plausible Intermolecular Radical Annulation with an Alkene

| Reactant A | Reactant B | Catalyst | Product |

|---|

Intramolecular radical cyclizations of N-chloroamides are also known, typically proceeding via a hydrogen atom transfer mechanism to form various nitrogen-containing heterocycles. The regioselectivity of such cyclizations is dependent on the chain length and the steric and electronic properties of the tethered unsaturated moiety.

Nucleophilic Reactivity Towards the N-Cl Bond

The nitrogen-chlorine bond in N-chloroamides is polarized, with the chlorine atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. This reactivity is a hallmark of N-halamine compounds. Studies on analogous molecules, such as N-chloro-N′-(p-fluorophenyl)-benzamidine, have shown that the N-Cl bond is notably long and labile, indicating a predisposition towards cleavage. rsc.orgresearchgate.net

The reaction with a nucleophile can proceed via a direct substitution pathway, where the nucleophile attacks the chlorine atom, displacing the amide anion. The ease of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the resulting N-anion of 2-fluorobenzamide. The electron-withdrawing nature of the 2-fluorobenzoyl group would stabilize the negative charge on the nitrogen, making the N-chloroamide a good chlorine donor.

A general representation of the nucleophilic attack on the N-Cl bond is as follows: Nu:⁻ + 2-F-C₆H₄CONHCl → 2-F-C₆H₄CONH⁻ + Nu-Cl

Reactivity of the 2-Fluoro-Benzamide Moiety

The 2-fluoro-benzamide portion of the molecule dictates the reactivity of the aromatic ring and the amide carbonyl group. The presence of both a fluorine atom and an amide group on the benzene (B151609) ring leads to complex reactivity patterns.

Reactions at the Aromatic Ring (e.g., Electrophilic Aromatic Substitution, Metalation)

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The amide group (-CONH₂) is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. libretexts.org Conversely, the fluorine atom is a deactivating, ortho, para-directing group. wikipedia.orgchemistrytalk.org This is because its strong electron-withdrawing inductive effect outweighs its electron-donating resonance effect. libretexts.org

The interplay of these two groups in N-chloro-2-fluorobenzamide would result in a highly deactivated aromatic ring. The directing effects are conflicting: the amide group directs to the meta positions (C4 and C6), while the fluorine directs to its ortho (C3) and para (C5) positions. Predicting the major product in an EAS reaction would require consideration of the relative activating/deactivating strengths of the two groups and steric hindrance.

Metalation of the aromatic ring, typically with strong bases like organolithium reagents, is directed by the most acidic protons. The ortho-fluoro substituent is known to enhance the acidity of the adjacent C-H bond at the C3 position, making it a potential site for directed ortho-metalation. acs.org

Transformations Involving the Amide Carbonyl Group

The amide carbonyl group in N-chloro-2-fluorobenzamide can undergo transformations typical of amides, although its reactivity is modulated by the electronic effects of the aromatic ring substituents.

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. libretexts.orgkhanacademy.org The reaction involves nucleophilic attack of water or hydroxide on the carbonyl carbon. The electron-withdrawing nature of the 2-fluoro substituent may slightly enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis compared to unsubstituted benzamide.

Reduction: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com In this case, N-chloro-2-fluorobenzamide would be expected to yield 2-fluorobenzylamine. The N-Cl bond would also likely be reduced during this process.

Influence of the Fluoro Substituent on Reaction Regio- and Stereoselectivity

The ortho-fluoro substituent exerts a significant influence on the regio- and stereoselectivity of reactions involving N-chloro-2-fluorobenzamide.

Regioselectivity in Aromatic Substitution: As discussed in section 3.2.1., the ortho-fluoro group directs incoming electrophiles to the para position (C5) and the adjacent ortho position (C3). wikipedia.orgchemistrytalk.org This directing effect, in competition with the meta-directing amide group, will be a key determinant of the regiochemical outcome of EAS reactions.

Stereoselectivity: In reactions where chiral centers are formed, the steric bulk and electronic nature of the ortho-fluoro group can influence the stereochemical outcome. For instance, in atropisomeric N-chloroamides, the presence of ortho-substituents can lead to hindered rotation around the Ar-C(O) bond, potentially allowing for the isolation of stable atropisomers. rsc.org

Kinetic and Thermodynamic Parameters of Key Reactions

For the N-Cl bond, experimental characterization of a similar compound, N-chloro-N′-(p-fluorophenyl)-benzamidine, shows it to be one of the longest reported N-Cl bonds, suggesting a low bond dissociation energy and a propensity for homolytic cleavage. rsc.orgresearchgate.net This implies that radical reactions involving N-chloro-2-fluorobenzamide would likely have a relatively low activation energy for the initiation step.

In a study on the oxidation of ascorbic acid by N-chlorobenzamide, the reaction was found to be first order with respect to N-chlorobenzamide and exhibited an activation energy of 18.4 ± 0.2 kcal/mol. core.ac.uk While this reaction is for a different substrate and under specific conditions, it provides an insight into the kinetics of reactions where the N-chloroamide is the active species.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| N-chloro-2-fluorobenzamide |

| N-chloro-N′-(p-fluorophenyl)-benzamidine |

| 3,4-dihydroisoquinolinone |

| 2-fluorobenzamide |

| N-chlorobenzamide |

| Ascorbic acid |

Elucidation of Reaction Mechanisms and Intermediate Characterization

Currently, there is a lack of available scientific data to thoroughly address the elucidation of reaction mechanisms involving N-chloro-2-fluorobenzamide. The specific pathways, intermediates, and transition states that govern its reactivity have not been detailed in peer-reviewed literature.

Transition State Analysis

No studies presenting a transition state analysis for reactions involving N-chloro-2-fluorobenzamide could be identified. This type of analysis is crucial for understanding the energy barriers and the geometric arrangement of atoms at the highest point of the reaction energy profile, providing deep insight into the reaction kinetics and selectivity. The absence of such data limits the predictive power for its reactivity in novel chemical transformations.

Advanced Spectroscopic and Structural Characterization of N Chloro 2 Fluorobenzamide

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics (e.g., FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying functional groups and probing the molecular vibrations of N-chloro-2-fluorobenzamide. These methods provide a molecular fingerprint, with each peak corresponding to a specific vibrational mode (e.g., stretching, bending, twisting).

In an analysis of N-chloro-2-fluorobenzamide, FTIR and Raman spectroscopy would be expected to reveal key vibrational bands characteristic of its structure. The carbonyl (C=O) stretching vibration is one of the most prominent and would likely appear in the range of 1680-1720 cm⁻¹. This is slightly higher than typical secondary amides due to the electron-withdrawing effect of the chlorine atom on the nitrogen, which reduces the resonance delocalization and increases the double bond character of the C=O group. mdpi.com

Other significant expected vibrations include the C-F stretch from the fluorinated benzene (B151609) ring, typically observed in the 1100-1300 cm⁻¹ region. The N-Cl stretching frequency is less common but would be expected in the 600-800 cm⁻¹ range. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aromatic C=C stretching modes would be found in the 1450-1600 cm⁻¹ region. The analysis of these vibrational frequencies, often supported by Density Functional Theory (DFT) calculations, allows for a detailed understanding of the molecule's functional group composition and bonding characteristics. osti.gov

Table 1: Predicted Principal Vibrational Frequencies for N-chloro-2-fluorobenzamide

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | FTIR, Raman |

| Carbonyl (C=O) Stretch | 1680-1720 | FTIR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |

| C-F Stretch | 1100-1300 | FTIR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Studies (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A full NMR analysis of N-chloro-2-fluorobenzamide would involve multiple nuclei (¹H, ¹³C, ¹⁹F, and potentially ¹⁵N) and techniques to map out connectivity and spatial relationships.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the four protons on the 2-fluorophenyl ring. These would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing effects of the fluorine and the N-chloroamide group would influence their exact chemical shifts. The proton ortho to the fluorine atom would likely show a doublet of doublets due to coupling with the fluorine nucleus (³JHF) and the adjacent proton (³JHH). The signal for the N-H proton is more complex; in N-chloroamides, this proton can be broad and its presence or chemical shift can be highly dependent on the solvent and temperature.

¹³C NMR: The carbon NMR spectrum would provide information on all seven carbon atoms in the benzamide (B126) portion. The carbonyl carbon (C=O) would be the most downfield signal, expected around 165-170 ppm. mdpi.com The aromatic carbons would appear between 115 and 165 ppm. The carbon directly bonded to the fluorine atom (C-F) would show a large one-bond coupling constant (¹JCF) and appear at a high chemical shift due to the electronegativity of fluorine. The other aromatic carbons would also exhibit smaller C-F couplings.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. Its chemical shift, relative to a standard like CFCl₃, would be characteristic of a fluoroaromatic compound. This signal would be coupled to adjacent protons, providing further structural confirmation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Coupling Constants for N-chloro-2-fluorobenzamide

| Atom | Predicted δ (ppm) | Multiplicity / Coupling Constants (Hz) |

|---|---|---|

| ¹H NMR | ||

| Ar-H | 7.0 - 8.5 | m |

| N-H | Variable | br s |

| ¹³C NMR | ||

| C=O | 165 - 170 | t (from coupling to adjacent Ar-C) |

| C-F | 158 - 164 | d, ¹JCF ≈ 240-260 |

| C-CONHCl | 120 - 130 | d, ²JCF ≈ 15-25 |

Two-dimensional (2D) NMR experiments would be essential to unambiguously assign the ¹H and ¹³C signals and to confirm the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the quaternary carbons and confirming the connection of the aromatic ring to the amide carbonyl group. For example, correlations from the aromatic protons to the carbonyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close in space, helping to define the molecule's preferred conformation in solution.

Amide bonds possess a significant barrier to rotation due to p-orbital overlap between the nitrogen lone pair and the carbonyl π-system. The presence of bulky or electronically influential substituents can lead to hindered rotation and, in some cases, atropisomerism (axially chiral isomers that are stable enough to be isolated). rsc.org

For N-chloro-2-fluorobenzamide, rotation around the C(O)-N bond and the Ar-C(O) bond could be restricted. Variable-temperature (VT) NMR studies would be employed to investigate these dynamic processes. montana.edu By monitoring the coalescence of signals as the temperature is raised, the energy barrier (ΔG‡) for rotation can be calculated. osti.govnih.gov The presence of the ortho-fluorine substituent and the N-chloro group could create a sufficiently high rotational barrier around the Ar-C bond to allow for the observation of distinct rotamers at low temperatures. rsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This allows for the unambiguous determination of the molecular formula (C₇H₅ClFNO) by comparing the measured mass to the calculated mass with high precision. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

GC-MS or LC-MS/MS would reveal the fragmentation pattern upon ionization. For aromatic amides, a common fragmentation pathway is the cleavage of the amide bond. nih.gov For N-chloro-2-fluorobenzamide, the following key fragments would be predicted:

A peak corresponding to the 2-fluorobenzoyl cation [F-C₆H₄-CO]⁺ at m/z 123.

Loss of the chlorine atom from the molecular ion.

Loss of the entire N-chloroamide group.

The 2-fluorobenzoyl cation could further fragment by losing carbon monoxide (CO) to yield a 2-fluorophenyl cation [F-C₆H₄]⁺ at m/z 95. researchgate.net

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for N-chloro-2-fluorobenzamide

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 173/175 | Molecular Ion [M]⁺ | [C₇H₅ClFNO]⁺ |

| 138 | [M - Cl]⁺ | [C₇H₅FNO]⁺ |

| 123 | 2-Fluorobenzoyl cation | [C₇H₄FO]⁺ |

Single Crystal X-Ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of N-chloro-2-fluorobenzamide could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the benzamide group and the orientation of the phenyl ring relative to the amide plane. Of particular interest would be the geometry at the nitrogen atom, which is expected to be pyramidal. mdpi.com The analysis would also reveal how the molecules pack in the crystal lattice, detailing the intermolecular interactions that stabilize the solid-state structure. These could include hydrogen bonds (if any), dipole-dipole interactions, and halogen bonds involving the fluorine and chlorine atoms. researchgate.net For instance, interactions between the carbonyl oxygen and protons on adjacent molecules or C-H···F and C-H···Cl contacts are plausible. Analysis of these interactions is often complemented by Hirshfeld surface analysis to visualize and quantify the close contacts in the crystal packing. scispace.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| N-chloro-2-fluorobenzamide |

Crystal Packing Analysis and Hydrogen Bonding Networks

The crystal structure of N-chloro-2-fluorobenzamide is anticipated to be heavily influenced by a network of hydrogen bonds, a defining characteristic of benzamide derivatives. The primary interaction governing the crystal packing in benzamides is the robust N−H···O hydrogen bond formed between the amide groups of adjacent molecules. This interaction typically leads to the formation of centrosymmetric dimers, creating a recognizable R²₂(8) graph-set motif. iucr.orgresearchgate.netresearchgate.net These dimers can then be further assembled into chains, sheets, or more complex three-dimensional architectures through other weaker interactions. researchgate.net

In addition to the principal amide-amide hydrogen bond, the presence of halogen atoms introduces the possibility of other significant intermolecular and intramolecular contacts. For N-chloro-2-fluorobenzamide, the following interactions are plausible:

Intramolecular Hydrogen Bonds: The presence of the chlorine atom at the ortho position may facilitate an intramolecular N−H···Cl hydrogen bond. iucr.orgnih.goviucr.org This type of interaction can influence the conformation of the molecule, particularly the orientation of the amide group relative to the phenyl ring.

Halogen···Halogen Interactions: Contacts involving chlorine and fluorine (Cl···F, Cl···Cl, F···F) and interactions between halogen atoms and the aromatic ring (C-F···π) can further direct the crystal packing arrangement. researchgate.netnsf.gov

The interplay of these varied hydrogen bonds dictates the final crystal packing. Studies on N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, for instance, revealed that H···H, S···H, and Cl···H contacts were the most significant contributors to the crystal packing. iucr.org The specific network formed in N-chloro-2-fluorobenzamide would determine its solid-state properties.

Table 1: Plausible Hydrogen Bonding Interactions in N-chloro-2-fluorobenzamide and Related Compounds

| Interaction Type | Description | Potential Impact on Structure | Reference Example |

|---|---|---|---|

| N−H···O | Strong interaction between amide groups of two molecules. | Forms primary R²₂(8) dimers, the fundamental building block of the crystal structure. | Common in almost all benzamide crystal structures. researchgate.net |

| N−H···Cl (intramolecular) | Interaction between the amide proton and the ortho-chlorine atom. | Influences molecular conformation and planarity. | Observed in N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide. iucr.orgiucr.org |

| C−H···F | Weak hydrogen bond between an aromatic or aliphatic C-H and a fluorine atom. | Contributes to linking primary structural motifs (like dimers) into larger assemblies. | Noted in fluorinated benzamide derivatives. mdpi.comnsf.gov |

| C−H···O | Weak interaction between an aromatic C-H and a carbonyl oxygen. | Assists in stabilizing the three-dimensional crystal packing. | Observed in various substituted benzamides. researchgate.net |

Polymorphism and Crystallographic Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in benzamide derivatives. researchgate.netresearchgate.net This structural diversity arises from the molecule's ability to adopt different conformations or to form different hydrogen-bonding networks, leading to varied crystal packing arrangements. researchgate.net Given this prevalence, it is highly probable that N-chloro-2-fluorobenzamide could also exhibit polymorphism.

While specific crystallographic studies for N-chloro-2-fluorobenzamide are not publicly available, extensive research on its analogues provides a clear blueprint for what such an analysis would entail. For instance, 2-chlorobenzamide (B146235) is known to exist in at least two polymorphic forms. researchgate.net The investigation of these forms involves techniques like single-crystal X-ray diffraction to determine the precise atomic arrangement, unit cell dimensions, and space group.

A crystallographic study of a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, determined its crystal system to be monoclinic with the space group Pn. mdpi.com Such studies provide critical data on bond lengths, bond angles, and the dihedral angles between the aromatic rings and the amide plane, which are crucial for understanding the molecule's three-dimensional shape and steric profile. mdpi.comdcu.ie The collection of such data for different polymorphs allows for a detailed comparison of their crystal packing and thermodynamic stability.

Table 2: Illustrative Crystallographic Data for Halogenated Benzamide Analogs

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| N-(2,4-difluorophenyl)-2-fluorobenzamide | Monoclinic | Pn | Effectively coplanar aromatic rings with 1D amide-amide hydrogen bonds. | mdpi.com |

| p-Chlorobenzamide (β form) | Monoclinic | P2₁/a | The amide group makes a dihedral angle of 2.0° with the benzene ring. | researchgate.net |

| 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide | Orthorhombic | Pna2₁ | Provides a structural comparison for multi-halogenated systems. | dcu.ie |

| N-(2,3-Difluorophenyl)-2-fluorobenzamide | Monoclinic | Pn | Coplanar aromatic rings with the amide group oriented out of the plane. | mdpi.com |

Theoretical and Computational Chemistry Studies of N Chloro 2 Fluorobenzamide

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis5.5. Spectroscopic Property Prediction and Correlation with Experimental Data

Without published theoretical and computational findings on "Benzamide, N-chloro-2-fluoro-," any attempt to create the specified article would result in speculation or the use of data from unrelated compounds, which would not adhere to the required standards of scientific accuracy for the specified subject. Further research and publication in the field of computational chemistry are needed to provide the necessary data for a comprehensive analysis of this particular compound.

Synthetic Utility in Complex Molecular Architectures and Specialized Chemical Applications

N-chloro-2-fluorobenzamide as a Synthetic Building Block for Multi-Step Transformations

The presence of the N-Cl bond renders N-chloro-2-fluorobenzamide an activated precursor for various multi-step synthetic sequences. The inherent reactivity of this bond, coupled with the electronic influence of the ortho-fluoro substituent, allows for its use in constructing intricate molecular frameworks.

While direct, documented examples of N-chloro-2-fluorobenzamide being used to synthesize specific heterocyclic compounds are not abundant in readily available literature, the reactivity of the N-halamine functionality is well-established as a tool for cyclization reactions. The N-Cl bond can be cleaved under thermal, photochemical, or base-induced conditions to generate nitrogen-centered radicals or nitrenes. These reactive intermediates can undergo intramolecular cyclization with a suitably positioned group to form heterocyclic rings.

For instance, the general strategy of using N-chloroamides for the synthesis of nitrogen-containing heterocycles, such as azetidinones or other fused ring systems, is a known approach in organic chemistry. mdpi.com The ortho-fluoro substituent in N-chloro-2-fluorobenzamide could potentially influence the regioselectivity of such cyclizations through steric or electronic effects. Cycloaddition reactions are a cornerstone for forming heterocyclic rings, and fluorinated components often enhance the reactivity of the substrates. nih.gov The N-chloro-2-fluorobenzamide moiety could theoretically be incorporated into a larger molecule that is then triggered to cyclize, trapping the benzamide (B126) core within a new heterocyclic architecture.

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast number of therapeutic agents. mdpi.comnih.gov The introduction of fluorine is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Therefore, the 2-fluorobenzamide (B1203369) scaffold is an attractive feature for inclusion in pharmacologically active molecules.

The N-chloro group serves as a synthetic handle, allowing for further elaboration of the molecule. It can be transformed into other functional groups or used to link the benzamide moiety to other parts of a target molecule. For example, the N-chloro group can be reduced back to the parent N-H amide, which can then participate in standard coupling reactions. Alternatively, its reactivity can be harnessed to form C-N bonds, directly integrating the nitrogen into a larger pharmacophore. mdpi.com While specific blockbuster drugs originating directly from N-chloro-2-fluorobenzamide are not documented, its potential as an intermediate in the synthesis of analogues for established pharmacophores, such as those targeting the FtsZ protein or acting as antiprion agents, is conceptually sound. nih.govmdpi.com

The table below illustrates potential synthetic transformations of the N-chloro group that could be applied in the construction of pharmacophore frameworks.

| Transformation | Reagents/Conditions | Resulting Functional Group | Potential Application |

| Reduction | Mild reducing agents (e.g., Na₂SO₃) | Secondary Amide (-NH-) | Standard amide coupling, H-bond donor |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols) | N-Substituted Amide | Linker for bioconjugation or PROTACs |

| Rearrangement | Base (Hofmann-type) | Isocyanate / Carbamate (B1207046) | Precursor to ureas, carbamates |

| Radical Reaction | Light (hν) or Initiator | N-centered radical | Intramolecular cyclization, C-H amination |

Applications in the Synthesis of Agrochemical Analogues

The utility of N-chloroamides extends to the field of agrochemicals. A key chemical transformation for N-chloroamides is the Hofmann rearrangement, which converts the amide into a carbamate. This reaction is particularly relevant as many carbamate derivatives exhibit herbicidal or pesticidal activity. Historical patent literature describes the general conversion of N-chloro organic amides into carbamates, which have applications as herbicides. google.com

The synthetic sequence typically involves:

N-Chlorination: The parent 2-fluorobenzamide is treated with a chlorinating agent (e.g., t-BuOCl) to form N-chloro-2-fluorobenzamide.

Hofmann Rearrangement: The resulting N-chloroamide is treated with a base in the presence of an alcohol (R-OH). This induces a rearrangement where the phenyl group migrates to the nitrogen with the loss of the chloride ion, forming an isocyanate intermediate.

Carbamate Formation: The isocyanate is immediately trapped by the alcohol solvent to yield the final carbamate product.

This methodology provides a pathway to novel fluorinated phenyl carbamate analogues. While the bioactivity of these specific analogues is outside the scope of this discussion, the synthetic route highlights a practical application of the N-chloro-2-fluorobenzamide intermediate in accessing this important class of agrochemicals. mdpi.com

Contribution to Novel Material Science Research

The application of N-chloro-2-fluorobenzamide as a direct precursor in material science, such as for the synthesis of polymers or non-linear optical (NLO) materials, is not well-documented in current literature. However, related research provides context for its potential in this area.

N-halamine compounds have been successfully immobilized onto polymer surfaces to create antimicrobial materials. researchgate.neteu-jr.eueu-jr.euscispace.comneliti.com This is typically achieved by first synthesizing a polymer with pendant amide or sulfonamide groups, which are then N-chlorinated. While this does not use N-chloro-2-fluorobenzamide as a monomer, it demonstrates the utility of the N-Cl functionality in materials science for imparting specific properties. A hypothetical application could involve synthesizing a monomer derived from 2-fluorobenzamide, polymerizing it, and subsequently treating the polymer with a chlorinating agent to create a reactive or antimicrobial polymer surface.

In the field of NLO materials, organic molecules with high hyperpolarizability, often containing donor-acceptor groups and extended π-systems, are of great interest. researchgate.netrsc.orgresearchgate.net While the benzamide scaffold itself is not a classic NLO-phore, it could be incorporated into larger molecular designs. The fluorine and chlorine atoms could be used to fine-tune the electronic properties and crystal packing of such materials.

Role in the Development of New Organic Methodologies

The most significant synthetic utility of N-chloro-2-fluorobenzamide lies in its potential as a reagent for developing new organic methodologies, particularly for bond formation. The polarity of the N-Cl bond (Nδ--Clδ+) makes it a source of electrophilic chlorine ("Cl+").

This reactivity can be harnessed for various transformations:

C-N Bond Formation: N-chloroamides can act as aminating agents. Under the right conditions, they can react with nucleophiles or be used in transition-metal-catalyzed cross-coupling reactions to form new C-N bonds. tcichemicals.comresearchgate.netresearchgate.netpageplace.denih.gov For example, they could potentially be used in reactions with C-H bonds to achieve direct amination, a highly sought-after transformation in organic synthesis.

Electrophilic Chlorination: The "Cl+" character allows N-chloro-2-fluorobenzamide to serve as a chlorinating agent for activated aromatic compounds or electron-rich alkenes, representing a milder alternative to harsh reagents like chlorine gas.

Generation of Reactive Intermediates: As mentioned previously, the N-Cl bond can be a precursor to nitrogen-centered radicals or nitrenes. These highly reactive species are central to the development of novel reactions, including intramolecular hydrogen atom transfer (HAT) processes or cycloadditions.

The table below summarizes potential methodological applications based on the reactivity of the N-Cl bond.

| Reaction Type | Role of N-chloro-2-fluorobenzamide | Potential Substrates |

| Hofmann-Löffler-Freytag Reaction | N-Radical Precursor | Aliphatic chains with accessible C-H bonds |

| Electrophilic Addition | "Cl+" Source | Alkenes, Alkynes |

| C-H Amination | Nitrogen Source | Activated C-H bonds |

| Chlorination | "Cl+" Source | Phenols, Anilines |

Catalytic Applications or Ligand Development Based on the Benzamide Scaffold

The benzamide structure is a versatile scaffold for the design of ligands in transition-metal catalysis. The amide nitrogen and carbonyl oxygen can act as a bidentate chelate to a metal center. The aromatic rings provide a framework that can be modified to tune the steric and electronic properties of the ligand. Research has shown that N-(quinolin-8-yl)-benzamide can be used as a model substrate in cobalt-catalyzed C-H and N-H activation reactions, demonstrating the ability of the benzamide moiety to coordinate and direct catalytic processes. researcher.life

In the context of N-chloro-2-fluorobenzamide, the parent 2-fluorobenzamide could serve as a ligand. The ortho-fluoro group is an electronic withdrawing group that can influence the electron density on the coordinating atoms. This modification can impact the stability and reactivity of the resulting metal complex. For instance, fluorination of benzamide derivatives has been shown to increase binding affinity to biological targets like cereblon, a principle that could translate to metal coordination. nih.gov

While N-chlorination would likely preclude direct N-coordination to a metal, the N-chloro group could be envisioned as a "pro-ligand" feature. A catalytic cycle could involve an oxidative addition step where a low-valent metal inserts into the N-Cl bond, generating a metal-nitrenoid or a metal-amido complex, which could then participate in further catalytic transformations. This remains a hypothetical application but is grounded in the established principles of organometallic chemistry and catalyst design. nih.gov

Future Research Directions and Unaddressed Challenges

Exploration of Unconventional Reactivity Modes

The N-Cl bond is the primary locus of reactivity in N-chloro-2-fluorobenzamide, capable of participating in reactions via electrophilic, radical, or transition-metal-mediated pathways. While N-chloroamides are known reagents, the specific influence of the 2-fluoro substituent on the benzoyl moiety remains largely unexplored and presents a significant opportunity for investigation.

Future research should focus on harnessing the dual reactivity of the N-chloroamide group. For instance, in cobalt-catalyzed reactions, the parent N-chlorobenzamide has been shown to function as both an internal oxidant and a directing group in C–H activation and annulation cascades. thieme-connect.comrsc.org Similar catalytic cycles could be developed for N-chloro-2-fluorobenzamide, where the 2-fluoro group could electronically tune the reactivity and regioselectivity of C-H functionalization or annulation reactions with partners like alkynes or allenes. thieme-connect.com A key challenge will be to delineate the electronic and steric effects of the fluorine atom on the stability of metallacyclic intermediates and the kinetics of subsequent bond-forming steps.

Furthermore, the N-Cl bond is a precursor to nitrogen-centered radicals. Photolysis or radical initiation could generate a 2-fluorobenzamidyl radical, a species whose reactivity could be exploited in selective C-H abstraction processes. nih.govresearchgate.net Research into site-selective aliphatic C-H chlorination, a challenging but valuable transformation, could be a fruitful avenue. nih.gov The electron-withdrawing nature of the 2-fluoro group may influence the hydrogen atom transfer (HAT) capabilities of the resulting amidyl radical, potentially leading to unique selectivity profiles compared to non-fluorinated analogues.

A summary of potential reactivity modes to be explored is presented below.

| Reactivity Mode | Potential Reaction | Key Research Question |

| Transition Metal Catalysis | Co(III)-catalyzed C-H amidation/annulation | How does the 2-fluoro substituent affect regioselectivity and catalyst turnover? rsc.orgacs.org |

| Radical Chemistry | Photolytic C-H chlorination/amination | What is the site-selectivity of the 2-fluorobenzamidyl radical in complex molecules? nih.gov |

| Electrophilic Halogenation | Asymmetric aminohalogenation of olefins | Can chiral catalysts control enantioselectivity using this reagent? |

Development of Sustainable and Green Synthetic Routes

The synthesis of N-chloroamides and their subsequent use in chemical reactions often rely on traditional methods that are not aligned with the principles of green chemistry. A significant future challenge is the development of sustainable protocols both for the preparation of N-chloro-2-fluorobenzamide and for its application in synthesis.

Current methods for N-chlorination frequently use reagents like tert-butyl hypochlorite (B82951). Future research should target the use of greener and more atom-economical chlorinating agents. For example, protocols using trichloroisocyanuric acid (TCCA) or inexpensive and stable calcium hypochlorite could be developed and optimized. rsc.orgorganic-chemistry.org An even more sustainable approach would involve the in-situ electrochemical generation of an active chlorine species from a simple chloride salt, avoiding the handling of hazardous reagents. Research could also explore performing the N-chlorination reaction in environmentally benign solvents, such as water or buffered aqueous solutions, which has been demonstrated for related N-chloroacetanilides. tandfonline.com

In applying N-chloro-2-fluorobenzamide as a reagent, the focus should be on developing catalytic rather than stoichiometric processes. This minimizes waste and increases efficiency. Exploring reactions that can proceed in green solvents (e.g., water, ethanol, or bio-derived solvents) or under solvent-free conditions will be a critical step toward establishing the compound's environmental credentials.

Advancements in Asymmetric Synthesis Involving N-chloro-2-fluorobenzamide

While N-chloro-2-fluorobenzamide is itself an achiral molecule, its potential as a reagent in asymmetric catalysis is a significant and unaddressed area of research. The N-Cl bond can be used to deliver either a nitrogen or a chlorine atom to a prochiral substrate, with enantioselectivity being induced by a chiral catalyst.

A primary research direction would be the development of catalytic asymmetric aminohalogenation or vicinal amino-functionalization of alkenes. In such a reaction, N-chloro-2-fluorobenzamide would serve as both the nitrogen and halogen source, guided by a chiral transition-metal complex (e.g., copper, palladium, or rhodium) or a chiral organocatalyst. The central challenge lies in controlling both regio- and enantioselectivity, which will depend heavily on the design of the chiral ligand or catalyst.

Another frontier in amide chemistry is the study of atropisomerism. Recent work has shown that certain ortho-substituted N-chloroanilides can be configurationally stable and exist as separable enantiomers (atropisomers). rsc.orgrsc.org While N-chloro-2-fluorobenzamide is not an anilide and is not expected to be atropisomeric itself, this research highlights the growing interest in the stereochemical properties of N-haloamides. Future work could explore incorporating N-chloro-2-fluorobenzamide into more complex, sterically hindered molecular frameworks where C-N axial chirality could be induced and studied. Furthermore, photoenzymatic methods have been successfully used for the asymmetric synthesis of related α-chloroamides, suggesting that biocatalytic approaches could also be a promising, albeit challenging, future direction. nih.gov

Integration with Flow Chemistry and High-Throughput Experimentation

Modern chemical process development increasingly relies on advanced technologies like flow chemistry and high-throughput experimentation (HTE) to enhance safety, efficiency, and the speed of discovery.

The use of N-chloro-2-fluorobenzamide in synthesis could greatly benefit from flow chemistry. Reactions involving potentially unstable intermediates or highly exothermic steps can be managed more safely in continuous-flow reactors due to superior heat and mass transfer, and the small internal volume minimizes the risk associated with hazardous materials. rsc.orgresearchgate.net A flow setup would allow for the on-demand generation and immediate use of N-chloro-2-fluorobenzamide, circumventing issues related to its long-term stability. This approach would be particularly valuable for exploring reaction conditions (e.g., high temperatures or pressures) that are difficult to access safely in traditional batch reactors.

High-throughput experimentation offers a powerful tool for rapidly discovering and optimizing new reactions involving N-chloro-2-fluorobenzamide. sigmaaldrich.com Using automated platforms, hundreds or thousands of experiments can be performed in parallel to screen for optimal catalysts, ligands, solvents, and other reaction parameters. This would be indispensable for tackling the challenges outlined in sections 7.1 and 7.3, such as identifying a suitable chiral catalyst for an asymmetric transformation or discovering novel reactivity modes. A hypothetical HTE screen for a new C-H amidation reaction is illustrated in the table below.

| Entry | Catalyst (mol%) | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Co(acac)₂ (5) | None | DCE | 15 |

| 2 | Rh₂(OAc)₄ (2) | None | DCE | 45 |

| 3 | Pd(OAc)₂ (5) | XPhos | Toluene | 5 |

| 4 | Cu(OTf)₂ (10) | BOX | CH₃CN | 22 |

| 5 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | None | DMSO | 68 |

Computational Design of Novel N-chloro-2-fluorobenzamide Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is an essential tool for understanding reaction mechanisms and predicting the properties of new molecules. Applying these methods to N-chloro-2-fluorobenzamide and its reactions is a critical area for future research.

DFT studies can provide invaluable insight into the mechanisms of potential reactions, such as the Co(III)-catalyzed annulation mentioned in section 7.1. rsc.orgresearchgate.net By calculating the energy profiles of different pathways, researchers can understand the roles of the catalyst and the substrate, predict the likely stereochemical outcomes, and identify the rate-determining steps. Computational analysis of the N-Cl bond dissociation energy (BDE) can quantify its strength and predict its propensity to undergo homolytic cleavage to form an amidyl radical. nih.gov This would allow for a rational comparison of its reactivity with other N-haloamides.

Beyond mechanistic studies, computation can be used proactively to design novel derivatives with tailored properties. By systematically varying the substituents on the aromatic ring in silico, it is possible to calculate how these changes would affect key properties like the N-Cl BDE, the redox potential, or the steric profile of the molecule. This computational pre-screening can guide synthetic efforts toward the most promising candidates for a specific application, saving significant time and resources. A hypothetical comparison of calculated properties for different derivatives is shown below.

| Substituent (X) | Calculated N-Cl BDE (kcal/mol) | Calculated LUMO Energy (eV) | Predicted Reactivity |

|---|---|---|---|

| 2-F (target compound) | 65.2 | -1.58 | Balanced radical/electrophilic |

| H (parent compound) | 66.5 | -1.45 | Baseline |

| 4-NO₂ | 63.1 | -2.10 | More electrophilic, weaker N-Cl |

| 4-OCH₃ | 67.8 | -1.25 | Less electrophilic, stronger N-Cl |

| 2,6-diCl | 64.5 | -1.75 | Sterically hindered, enhanced electrophilicity |

This predictive power enables the rational design of next-generation reagents with fine-tuned reactivity for highly selective and efficient chemical transformations.

Q & A

Q. What are the recommended synthetic routes for N-chloro-2-fluoro-benzamide and its derivatives?

The synthesis of N-chloro-2-fluoro-benzamide derivatives typically involves halogenation and coupling reactions. For example:

- Chlorination : Introduce the chloro group via electrophilic substitution using reagents like Cl2/FeCl3 or N-chlorosuccinimide (NCS) under controlled conditions.

- Fluorination : Direct fluorination can be achieved using Selectfluor or DAST (diethylaminosulfur trifluoride) at specific temperatures.

- Amide Coupling : Utilize coupling agents such as EDC/HOBt or HATU to form the benzamide backbone from carboxylic acid precursors and amines.

Key Validation : Characterization via <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR (amide C=O stretch ~1650–1700 cm<sup>−1</sup>), and HRMS ensures structural fidelity .

Q. How can solubility and stability data for N-chloro-2-fluoro-benzamide be experimentally determined?

- Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C, followed by HPLC-UV quantification.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.

Q. Example Data :

| Solvent | Solubility (mg/mL) | Stability (t1/2) |

|---|---|---|

| Water | 0.12 | 48 hours |

| DMSO | 25.6 | >30 days |

Refer to standardized protocols in the Handbook of Aqueous Solubility Data for reproducibility .

Q. What spectroscopic techniques are critical for characterizing N-chloro-2-fluoro-benzamide?

- NMR : Confirm substitution patterns (e.g., <sup>19</sup>F NMR for fluorine environment, ~−110 to −130 ppm).

- X-ray Crystallography : Resolve crystal structures using SHELXL/SHELXS for absolute configuration (e.g., C–Cl/F bond lengths: ~1.34–1.40 Å) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 232.05).

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Discrepancies (e.g., thermal motion vs. disorder) require iterative refinement using SHELXL:

Q. What computational methods optimize N-chloro-2-fluoro-benzamide derivatives for biological activity?

- Docking Studies : Use AutoDock Vina to screen against target proteins (e.g., glucokinase) with force fields like AMBER.

- QSAR Modeling : Correlate substituent effects (Cl/F position) with activity using MLR (multiple linear regression) or PLS (partial least squares).

Example : Fluorine at position 2 enhanced binding affinity (~ΔG = −9.2 kcal/mol) due to hydrophobic interactions in a glucokinase study .

Q. How are reaction mechanisms elucidated for halogen exchange in N-chloro-2-fluoro-benzamide derivatives?

- Kinetic Isotope Effects (KIE) : Compare <sup>35</sup>Cl/<sup>37</sup>Cl or <sup>18</sup>F/<sup>19</sup>F ratios via MS to identify rate-determining steps.

- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to map energy barriers for Cl→F substitution.

Key Insight : Fluorine’s electronegativity lowers activation energy (Ea = 28.5 kJ/mol) compared to chlorine (Ea = 34.7 kJ/mol) .

Q. What safety protocols are essential when handling N-chloro-2-fluoro-benzamide?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis.

- First Aid : For skin contact, wash with 10% NaHCO3; for inhalation, administer oxygen therapy.

- Waste Disposal : Neutralize with 1M NaOH before incineration.

Refer to GHS-compliant SDS sheets for toxicity data (e.g., LD50 oral rat = 320 mg/kg) .

Q. How do steric and electronic effects influence the reactivity of N-chloro-2-fluoro-benzamide in cross-coupling reactions?

- Steric Effects : Ortho-fluorine hinders Suzuki coupling (yield drops from 85% to 42% with Pd(PPh3)4).

- Electronic Effects : Chlorine’s +M effect directs electrophiles to para positions (e.g., nitration yields 90% para-nitro derivative).

Mitigation : Use bulky ligands (XPhos) or microwave-assisted synthesis to enhance reactivity .

Q. What strategies address low yields in large-scale synthesis of N-chloro-2-fluoro-benzamide?

- Process Optimization : Switch from batch to flow chemistry (residence time = 15 min, 80°C).

- Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenation steps (e.g., 92% yield with 5% Pd/C at 50 psi H2).

Data-Driven Approach : DOE (design of experiments) identifies critical parameters (e.g., solvent polarity, temp.) .

Q. How can metabolic pathways of N-chloro-2-fluoro-benzamide be tracked in pharmacokinetic studies?

- Isotope Labeling : Synthesize <sup>14</sup>C-labeled analogs and monitor via radio-HPLC.

- In Vitro Assays : Use human liver microsomes (HLM) to identify Phase I/II metabolites (e.g., hydroxylation at C4).

Case Study : Major metabolite (N-dechloro-2-fluoro-benzamide) showed 60% urinary excretion in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.